Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)
CAS No.:
Cat. No.: VC18796402
Molecular Formula: C18H22O2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22O2 |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
| Standard InChI | InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D |
| Standard InChI Key | PBBGSZCBWVPOOL-ZPGLNTSGSA-N |
| Isomeric SMILES | [2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C |
| Canonical SMILES | CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Hexestrol-D6 (hexane-2,2,3,4,5,5-d6) is systematically named 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol . Its molecular formula, C₁₈H₁₆D₆O₂, reflects the substitution of six hydrogen atoms with deuterium at the 2, 2, 3, 4, 5, and 5 positions of the hexane chain. The compound’s synonyms include:
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(Rac)-Hexestrol-d6 (hexane-2,2,3,4,5,5-d6)
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3,4-Bis(4-hydroxyphenyl)hexane-2,2,3,4,5,5-d6
Physicochemical Properties
Computed Molecular Properties
Key properties derived from computational analyses include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 276.4 g/mol | PubChem 2.2 |
| XLogP3-AA | 5.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
| Exact Mass | 276.199640416 Da | PubChem 2.2 |
The high XLogP3 value (5.2) indicates significant lipophilicity, favoring partitioning into organic phases during extraction and influencing retention times in reversed-phase chromatography .
Analytical Applications in Mass Spectrometry
Role as an Internal Standard
Hexestrol-D6’s deuterated structure minimizes isotopic interference with analytes, making it ideal for liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a landmark study, it was employed to quantify resveratrol metabolites in human LDL and urine following red wine consumption . Key methodological details include:
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Chromatography: Luna C18 column (40°C), gradient elution with acetone/acetonitrile and acetic acid.
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Mass Transitions: MRM monitoring at m/z 269/134 for Hexestrol-D6 and m/z 227/185 for resveratrol .
Method Validation Metrics
The method demonstrated robust validation parameters:
| Parameter | trans-Resveratrol | trans-Piceid |
|---|---|---|
| Linear Range (nmol/L) | 4.4–3289.5 | 12.8–3289.5 |
| Recovery (%) | 100 ± 3.2 | 100 ± 11.1 |
| Intraday CV (%) | <10.8 | <10.8 |
| LOD (nmol/L) | 0.2 (LDL), 0.3 (urine) | 1.2 (LDL), 1.9 (urine) |
Hexestrol-D6’s consistent recovery (96% ± 11.2%) outperformed alternatives like dienestrol (89% ± 15%), cementing its role in high-precision assays .
Research Findings and Metabolic Profiling
Resveratrol Metabolite Quantification
Using Hexestrol-D6, researchers identified six resveratrol metabolites in human LDL, including sulfated and glucuronidated forms (Table 1) .
Table 1: Resveratrol Metabolites Detected via LC-MS/MS with Hexestrol-D6
| Metabolite | Mean Concentration (LDL) | Mean Concentration (Urine) |
|---|---|---|
| trans-Resveratrol-4ʹ-O-glucuronide | 37.8 pmol/mg protein | 59.6 nmol/g creatinine |
| trans-Resveratrol-3-O-glucuronide | 111.7 pmol/mg protein | 179.2 nmol/g creatinine |
| Dihydroresveratrol-sulfate | 309/229 transition | 309/229 transition |
Stability in Biological Matrices
Hexestrol-D6 remained stable in LDL and urine matrices under:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume